molecular formula C22H23NO B6614074 alpha-((Dibenzylamino)methyl)benzyl alcohol CAS No. 29194-05-6

alpha-((Dibenzylamino)methyl)benzyl alcohol

Cat. No. B6614074
CAS RN: 29194-05-6
M. Wt: 317.4 g/mol
InChI Key: ZXPLMKPRHWPRMQ-UHFFFAOYSA-N
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Description

Alpha-((Dibenzylamino)methyl)benzyl alcohol, also known as alpha-DBMBA, is a synthetic compound that is widely used in scientific research. It is a versatile compound, as it can be used in a variety of applications, including as a synthetic reagent, as a surfactant, and as an antioxidant. In addition, alpha-DBMBA has been studied for its potential therapeutic applications.

Scientific Research Applications

Alpha-DBMBA is used in a variety of scientific research applications. It can be used as a surfactant to improve the solubility of other compounds, as a reagent in organic synthesis, and as an antioxidant to protect other compounds from oxidation. In addition, alpha-((Dibenzylamino)methyl)benzyl alcohol has been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of alpha-((Dibenzylamino)methyl)benzyl alcohol is not fully understood. However, it is believed that it acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, alpha-((Dibenzylamino)methyl)benzyl alcohol has been shown to have anti-inflammatory and anti-cancer effects, likely due to its ability to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
Alpha-DBMBA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. In addition, alpha-((Dibenzylamino)methyl)benzyl alcohol has been shown to have anti-cancer effects, likely due to its ability to inhibit the activity of certain enzymes involved in cancer, such as matrix metalloproteinases. Finally, alpha-((Dibenzylamino)methyl)benzyl alcohol has been shown to have neuroprotective effects, likely due to its ability to inhibit the activity of certain enzymes involved in neurological disorders, such as monoamine oxidase-A.

Advantages and Limitations for Lab Experiments

The use of alpha-((Dibenzylamino)methyl)benzyl alcohol in lab experiments has several advantages. It is easy to synthesize and purify, and it is relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of applications. However, there are also some limitations to its use in lab experiments. For example, it can be toxic at high concentrations, and it can be difficult to control the concentration of alpha-((Dibenzylamino)methyl)benzyl alcohol in a solution.

Future Directions

There are several potential future directions for research on alpha-((Dibenzylamino)methyl)benzyl alcohol. For example, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to identify potential new applications for alpha-((Dibenzylamino)methyl)benzyl alcohol, such as in the synthesis of other compounds.

Synthesis Methods

Alpha-DBMBA is typically synthesized through a reaction between benzyl alcohol and dibenzylamine in the presence of a catalyst. The reaction is carried out in a solvent, such as toluene, and the product is then purified by column chromatography. This method of synthesis is simple and efficient, and yields high-purity alpha-((Dibenzylamino)methyl)benzyl alcohol.

properties

IUPAC Name

2-(dibenzylamino)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15,22,24H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPLMKPRHWPRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29194-05-6
Record name Benzenemethanol, alpha-((bis(phenylmethyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029194056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibenzylphenylethanolamin
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